molecular formula C11H10ClNO2 B13735820 prop-2-ynyl N-(5-chloro-2-methylphenyl)carbamate CAS No. 32496-40-5

prop-2-ynyl N-(5-chloro-2-methylphenyl)carbamate

Cat. No.: B13735820
CAS No.: 32496-40-5
M. Wt: 223.65 g/mol
InChI Key: VFRTXLLPFLJJGO-UHFFFAOYSA-N
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Description

Prop-2-ynyl N-(5-chloro-2-methylphenyl)carbamate is a synthetic carbamate derivative characterized by a propargyl (prop-2-ynyl) group attached to a carbamate functionality, which is further substituted with a 5-chloro-2-methylphenyl aromatic ring. This compound belongs to a broader class of aryl carbamates, which are widely studied for their applications in pharmaceuticals, agrochemicals, and analytical chemistry. The 5-chloro-2-methylphenyl substituent introduces steric and electronic effects that influence its physical properties, reactivity, and interactions in chromatographic systems .

Properties

CAS No.

32496-40-5

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

prop-2-ynyl N-(5-chloro-2-methylphenyl)carbamate

InChI

InChI=1S/C11H10ClNO2/c1-3-6-15-11(14)13-10-7-9(12)5-4-8(10)2/h1,4-5,7H,6H2,2H3,(H,13,14)

InChI Key

VFRTXLLPFLJJGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)OCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-ynyl N-(5-chloro-2-methylphenyl)carbamate typically involves the reaction of 5-chloro-2-methylaniline with propargyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl N-(5-chloro-2-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of new carbamate derivatives with different substituents.

Scientific Research Applications

Prop-2-ynyl N-(5-chloro-2-methylphenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of prop-2-ynyl N-(5-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The prop-2-ynyl group may also participate in π-π interactions or hydrogen bonding with target proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares prop-2-ynyl N-(5-chloro-2-methylphenyl)carbamate with structurally related carbamates, emphasizing substituent variations and their impacts:

Compound Name Substituents on Phenyl Ring Molecular Formula Key Properties/Applications References
This compound 5-Cl, 2-CH₃ C₁₁H₁₀ClNO₂ High chromatographic selectivity (Lux column)
Prop-2-ynyl N-(4-chlorophenyl)carbamate 4-Cl C₁₀H₇ClNO₂ Likely lower steric hindrance than 5-Cl-2-CH₃ analog
Phenyl N-(5-chloro-2-nitrophenyl)carbamate 5-Cl, 2-NO₂ C₁₃H₉ClN₂O₄ Dihedral angle: 79.5° between benzene rings; weak C–H⋯O interactions
2-Piperidin-1-ium-1-ylethyl N-(5-chloro-2-methylphenyl)carbamate 5-Cl, 2-CH₃ + piperidinium C₁₅H₂₂Cl₂N₂O₂ Enhanced solubility due to ionic nature
(5-Butan-2-yl-2-chlorophenyl) N-methylcarbamate 5-sec-butyl, 2-Cl C₁₃H₁₇ClNO₂ Bulky substituent increases lipophilicity
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione 4-NO₂ C₁₇H₁₆N₆O₅S Melting point: 206–208°C; validated by HRMS

Key Observations :

  • Substituent Position: The 5-chloro-2-methylphenyl group in the target compound creates a sterically hindered environment compared to monosubstituted analogs like 4-chlorophenyl carbamates. This steric effect enhances chromatographic resolution in amylose-based columns (e.g., Lux column) .
  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in phenyl N-(5-chloro-2-nitrophenyl)carbamate) increase polarity, affecting solubility and intermolecular interactions .
  • Ionic vs. Neutral Carbamates : Piperidinium-containing analogs (e.g., ) exhibit improved aqueous solubility due to their ionic nature, unlike the neutral propargyl derivative .

Physical and Chemical Properties

Melting Points and Solubility
  • However, analogs with nitro groups (e.g., 206–208°C in ) and ionic substituents (e.g., piperidinium in ) show higher melting points due to stronger intermolecular forces .
  • The propargyl group likely reduces solubility in polar solvents compared to piperidinium derivatives but enhances compatibility with organic phases in HPLC .
Spectral Characterization
  • NMR : Aromatic protons in 5-chloro-2-methylphenyl carbamates typically resonate downfield (δ 7.2–7.8 ppm) due to electron-withdrawing Cl and CH₃ groups. Propargyl protons appear as triplets near δ 2.5–3.0 ppm .
  • HRMS: Molecular ion peaks ([M+H]⁺) are critical for validation. For example, reports HRMS data for carbamates with nitro and aminothiazole groups .

Biological Activity

Prop-2-ynyl N-(5-chloro-2-methylphenyl)carbamate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented as follows:

C1CCN(C6H4Cl)(C1H3O)\text{C}_1\text{C}\equiv \text{C}-\text{N}(\text{C}_6\text{H}_4\text{Cl})(\text{C}_1\text{H}_3\text{O})

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Its efficacy was evaluated against various human tumor cell lines, demonstrating significant cytotoxic effects. The compound exhibited IC50 values ranging from 0.73 to 11.63 μM against different cancer cell lines, indicating a broad spectrum of activity.

Cell Line IC50 (μM) Mechanism of Action
MGC-8030.73Induces apoptosis and G2/M phase arrest
MCF-711.63Cell cycle disruption
PC-30.49Apoptotic pathways activation
EC-10912.45Inhibition of proliferation

These findings suggest that the compound can effectively inhibit tumor growth by inducing programmed cell death and disrupting the cell cycle, particularly at the G2/M phase .

The mechanisms through which this compound exerts its biological activity involve:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from dividing and proliferating.
  • Structure-Activity Relationship (SAR) : Modifications in the molecular structure significantly influence its biological activity. For instance, the presence of electron-withdrawing groups like chlorine enhances its anticancer properties .

Study on Anticancer Activity

In a study published by Liu et al., this compound was evaluated alongside other carbamate derivatives for their anticancer activities. The results indicated that this compound not only inhibited tumor cell proliferation but also showed a favorable safety profile compared to traditional chemotherapeutics .

Comparative Analysis with Other Compounds

A comparative analysis was conducted with similar compounds such as N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, which also demonstrated significant antiviral properties against human adenovirus (HAdV). While these compounds showed IC50 values lower than that of this compound, they lacked the same breadth of anticancer activity .

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